molecular formula C14H9Cl2N3OS B12927112 2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one CAS No. 52979-09-6

2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one

Cat. No.: B12927112
CAS No.: 52979-09-6
M. Wt: 338.2 g/mol
InChI Key: LBDXPIQJCLBMPI-UHFFFAOYSA-N
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Description

2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. Quinazolinones are a privileged scaffold in drug discovery, known for a wide spectrum of biopharmaceutical activities . This compound features a quinazolin-4(1H)-one core substituted with an amino group at the 2-position and a (3,4-dichlorophenyl)sulfanyl moiety at the 6-position, a structure designed to explore structure-activity relationships (SAR) for various biological targets. This compound is primarily intended for investigational use in oncology and infectious disease research. Quinazolinone derivatives have demonstrated potent activity against various cancers by acting as inhibitors of key receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), and other targets like Anaplastic Lymphoma Kinase (ALK) . In antimicrobial research, closely related quinazoline and quinazolinone analogues have shown promising in vitro and in vivo activity against fungal pathogens like Cryptococcus neoformans and antibacterial effects against Gram-positive and Gram-negative strains . The 3,4-dichlorophenyl group is a common pharmacophore known to enhance biological activity, and its incorporation aims to contribute to potent enzyme inhibition or receptor antagonism . Researchers can utilize this compound as a key intermediate or final product for synthesizing more complex heterocyclic systems, or as a pharmacological tool for screening in high-throughput assays to identify new therapeutic leads for cancer, inflammatory diseases, and microbial infections. This product is For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

52979-09-6

Molecular Formula

C14H9Cl2N3OS

Molecular Weight

338.2 g/mol

IUPAC Name

2-amino-6-(3,4-dichlorophenyl)sulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C14H9Cl2N3OS/c15-10-3-1-8(6-11(10)16)21-7-2-4-12-9(5-7)13(20)19-14(17)18-12/h1-6H,(H3,17,18,19,20)

InChI Key

LBDXPIQJCLBMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC3=CC(=C(C=C3)Cl)Cl)C(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The quinazolinone core is commonly synthesized from anthranilic acid derivatives or 2-aminobenzamides through cyclization reactions with appropriate acyl or aldehyde derivatives.

  • For example, anthranilic acid reacts with substituted benzoyl chlorides or aldehydes under reflux in pyridine or other polar aprotic solvents to form 3-aminoquinazolin-4(3H)-ones.
  • Alternatively, 2-amino-N-methoxybenzamides can undergo acid-promoted cyclocondensation with aldehydes to yield quinazolinones in metal-free conditions.

Chlorination and Amination at C-4

  • Treatment of quinazolin-4-one intermediates with phosphoryl chloride (POCl3) in the presence of triethylamine converts the 4-oxo group to a 4-chloro intermediate, which is a key electrophilic species for further substitution.
  • Subsequent nucleophilic substitution with ammonium hydroxide or substituted anilines introduces the amino group at C-4 or C-2 positions, depending on the substrate and reaction conditions.

Introduction of the 3,4-Dichlorophenyl Sulfanyl Group at C-6

Sulfanyl Group Installation Strategies

The sulfanyl substituent linked to the 3,4-dichlorophenyl ring is typically introduced via nucleophilic aromatic substitution or thiolation reactions:

  • Reaction of the quinazolinone intermediate bearing a suitable leaving group (e.g., chloro or hydroxy at C-6) with 3,4-dichlorophenyl thiol or its derivatives under reflux conditions in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Metal-free conditions using potassium hydroxide as a base in DMSO at moderate temperatures (around 60 °C) facilitate the nucleophilic attack of the thiolate anion on the quinazolinone ring.

Typical Reaction Conditions and Yields

Step Reagents & Conditions Temperature Time Yield (%) Notes
Cyclization of anthranilic acid with benzoyl chloride Pyridine, reflux RT to 80 °C 4 h 85-92 Formation of quinazolinone core
Chlorination at C-4 POCl3, Et3N Reflux 3-4 h Not isolated (used crude) Formation of 4-chloro intermediate
Amination at C-4 or C-2 NH4OH (28%), MeOH RT 12 h 67-94 Substituted aminoquinazolinones
Sulfanyl substitution at C-6 3,4-dichlorophenyl thiol, KOH, DMSO 60 °C 1.5-5 h 70-85 Metal-free nucleophilic substitution

Representative Synthetic Route

  • Synthesis of 3-aminoquinazolin-4(3H)-one core:

    Anthranilic acid is reacted with 3,4-dichlorobenzoyl chloride in pyridine at room temperature to form the quinazolinone intermediate.

  • Formation of 4-chloroquinazoline intermediate:

    The quinazolinone is treated with phosphoryl chloride and triethylamine under reflux to convert the 4-oxo group to a 4-chloro substituent.

  • Amination:

    The 4-chloro intermediate is reacted with ammonium hydroxide in methanol at room temperature to introduce the amino group at C-4.

  • Sulfanyl substitution:

    The 6-position is functionalized by nucleophilic substitution with 3,4-dichlorophenyl thiol in the presence of potassium hydroxide in DMSO at 60 °C, yielding the target compound.

Analytical and Spectroscopic Confirmation

  • IR Spectroscopy: Characteristic peaks for NH2 stretching (~3500-3600 cm⁻¹), C=O stretching (~1700 cm⁻¹), and aromatic C–S bonds confirm functional groups.
  • 1H NMR: Signals corresponding to aromatic protons, amino protons, and sulfanyl-linked aromatic rings are observed, confirming substitution patterns.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of the compound confirm successful synthesis.
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content matches theoretical values, indicating purity and correct composition.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Anthranilic acid + benzoyl chloride cyclization Anthranilic acid, 3,4-dichlorobenzoyl chloride Pyridine, reflux RT to 80 °C, 4 h High yield, straightforward Requires careful control of moisture
Chlorination with POCl3 Quinazolinone intermediate POCl3, Et3N Reflux, 3-4 h Efficient activation for substitution POCl3 is corrosive, requires careful handling
Amination with ammonium hydroxide 4-chloroquinazoline intermediate NH4OH (28%), MeOH RT, 12 h Mild conditions, good yields Longer reaction time
Sulfanyl substitution 6-chloroquinazoline + 3,4-dichlorophenyl thiol KOH, DMSO 60 °C, 1.5-5 h Metal-free, moderate temperature Requires thiol handling, odor issues

Research Findings and Optimization Notes

  • Metal-free conditions using potassium hydroxide in DMSO provide a greener alternative to metal-catalyzed sulfanyl substitutions, reducing contamination risks.
  • The use of phosphoryl chloride for chlorination is a well-established method but requires strict moisture control to avoid hydrolysis.
  • Reaction times and temperatures are optimized to balance yield and purity; prolonged heating can lead to side reactions or decomposition.
  • Purification typically involves recrystallization from ethanol or filtration and washing with solvents like toluene or isopropanol to remove impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s molecular targets and pathways involved can vary based on its specific application, such as inhibiting cell proliferation in cancer cells or modulating immune responses in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound 2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one shares structural similarities with other quinazolinone derivatives but differs in substituent patterns and linkage groups. Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Position/Type Linkage Group Melting Point (°C) Yield (%) Source
This compound 6-position: 3,4-dichlorophenyl Sulfanyl (-S-) N/A N/A Hypothetical
2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one (9l) 2-position: 3,4-dichlorophenyl Amino (-NH-) 191–193 90
2-(Phenylamino)quinazolin-4(1H)-one (9g) 2-position: Phenyl Amino (-NH-) 144–146 80
2-((4-Bromophenyl)amino)quinazolin-4(1H)-one (9k) 2-position: 4-bromophenyl Amino (-NH-) 164–166 85

Key Observations:

Substituent Effects on Melting Points: The dichlorophenyl-substituted compound 9l exhibits a significantly higher melting point (191–193°C) compared to other analogs, likely due to increased molecular symmetry and stronger intermolecular interactions (e.g., halogen bonding) . The sulfanyl linkage in the target compound may further elevate its melting point compared to amino-linked analogs, as sulfur’s polarizability could enhance crystal lattice stability.

Synthetic Yields :

  • Compound 9l achieves a high yield (90%), attributed to the electron-withdrawing effect of chlorine atoms, which may facilitate nucleophilic substitution or condensation reactions during synthesis . The sulfanyl-linked target compound might exhibit similar or lower yields depending on the reactivity of the thiol group.

Structural and Electronic Differences: Linkage Group: The sulfanyl (-S-) group in the target compound differs from the amino (-NH-) group in analogs like 9l and 9g. Sulfur’s larger atomic size and lower electronegativity may alter solubility, pharmacokinetics, and target binding compared to nitrogen-based linkages.

Biological Implications: Amino-substituted quinazolinones (e.g., 9l) have shown activity against enzymes like cyclooxygenase (COX) and kinases, but the sulfanyl group in the target compound may confer unique inhibitory properties, as seen in other sulfur-containing pharmaceuticals (e.g., sulfonamides) .

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